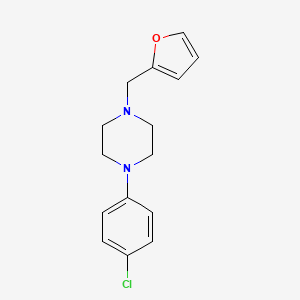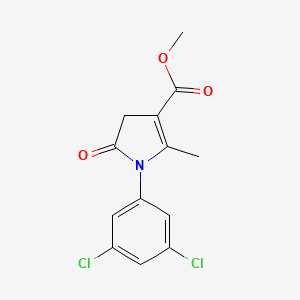![molecular formula C16H20N2O B5683750 2-[4-(dimethylamino)benzylidene]quinuclidin-3-one](/img/structure/B5683750.png)
2-[4-(dimethylamino)benzylidene]quinuclidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(dimethylamino)benzylidene]quinuclidin-3-one, also known as DMABNQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a quinuclidine derivative that exhibits promising pharmacological properties, making it a potential candidate for drug development.
作用机制
The exact mechanism of action of 2-[4-(dimethylamino)benzylidene]quinuclidin-3-one is not fully understood. However, it is believed to act through the modulation of neurotransmitter release and receptor activity in the central nervous system. 2-[4-(dimethylamino)benzylidene]quinuclidin-3-one has been shown to enhance the activity of GABAergic and cholinergic systems, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
2-[4-(dimethylamino)benzylidene]quinuclidin-3-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to enhance the antioxidant defense system. 2-[4-(dimethylamino)benzylidene]quinuclidin-3-one has also been shown to improve cognitive function and memory in animal models, indicating its potential use in the treatment of cognitive disorders.
实验室实验的优点和局限性
2-[4-(dimethylamino)benzylidene]quinuclidin-3-one exhibits several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-[4-(dimethylamino)benzylidene]quinuclidin-3-one also exhibits potent pharmacological properties, making it a useful tool for investigating various biological processes. However, 2-[4-(dimethylamino)benzylidene]quinuclidin-3-one also exhibits limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the research and development of 2-[4-(dimethylamino)benzylidene]quinuclidin-3-one. One potential direction is the investigation of its potential use in the treatment of various neurological disorders, including epilepsy, anxiety, and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[4-(dimethylamino)benzylidene]quinuclidin-3-one and to identify potential molecular targets. Furthermore, the development of novel derivatives of 2-[4-(dimethylamino)benzylidene]quinuclidin-3-one with enhanced pharmacological properties may lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, 2-[4-(dimethylamino)benzylidene]quinuclidin-3-one is a promising synthetic compound that exhibits potent pharmacological properties. It has been extensively studied for its potential use in various therapeutic applications, including the treatment of neurological disorders, inflammation, and cancer. 2-[4-(dimethylamino)benzylidene]quinuclidin-3-one exhibits several advantages for lab experiments, including its ease of synthesis and potent pharmacological properties. However, further studies are needed to fully elucidate the mechanism of action of 2-[4-(dimethylamino)benzylidene]quinuclidin-3-one and to identify potential molecular targets.
合成方法
2-[4-(dimethylamino)benzylidene]quinuclidin-3-one can be synthesized through a multistep process involving the reaction of quinuclidine with 4-dimethylaminobenzaldehyde. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The purity and yield of the product can be enhanced through various purification techniques, including recrystallization and chromatography.
科学研究应用
2-[4-(dimethylamino)benzylidene]quinuclidin-3-one has been extensively studied for its potential use in various therapeutic applications. It exhibits potent anticonvulsant, analgesic, and anxiolytic activities, making it a promising candidate for the treatment of neurological disorders. 2-[4-(dimethylamino)benzylidene]quinuclidin-3-one has also been shown to possess anti-inflammatory, antioxidant, and anticancer properties, indicating its potential use in the treatment of various diseases.
属性
IUPAC Name |
(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17(2)14-5-3-12(4-6-14)11-15-16(19)13-7-9-18(15)10-8-13/h3-6,11,13H,7-10H2,1-2H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHRCPGSKIIDH-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3CCN2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3CCN2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[4-(dimethylamino)benzylidene]-1-azabicyclo[2.2.2]octan-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B5683682.png)
![4-[2-(3,4-dimethoxyphenyl)ethanethioyl]morpholine](/img/structure/B5683698.png)

![N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5683710.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5683712.png)



![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5683726.png)
![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5683731.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidine](/img/structure/B5683733.png)
![4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5683747.png)
![2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5683763.png)